molecular formula C11H7N3O2 B13030058 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one

3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13030058
M. Wt: 213.19 g/mol
InChI Key: RUUWFRZLKRCBTO-UHFFFAOYSA-N
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Description

3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused ring structure, which includes an isoxazole ring and a pyridazine ring. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This reaction provides functionalized pyridazines with high regiocontrol. Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . This method offers good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving optimal results.

Chemical Reactions Analysis

Types of Reactions

3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert its effects by disrupting the epidermal growth factor receptor and HER2/neu pathways . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one stands out due to its unique combination of an isoxazole and pyridazine ring, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways and its potential as an anticancer agent highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-phenyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C11H7N3O2/c15-11-9-8(6-12-13-11)16-14-10(9)7-4-2-1-3-5-7/h1-6H,(H,13,15)

InChI Key

RUUWFRZLKRCBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=O)NN=C3

Origin of Product

United States

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